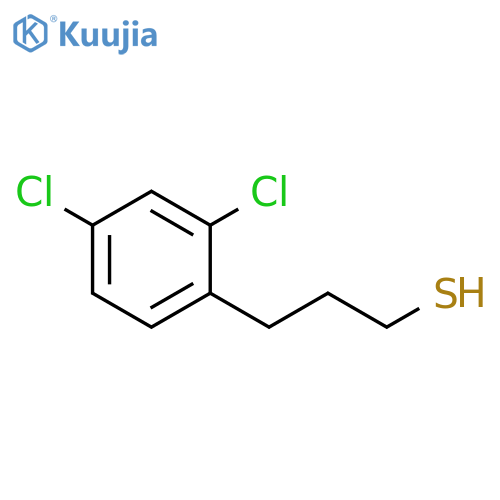Cas no 1026905-47-4 (3-(2,4-dichlorophenyl)propane-1-thiol)
3-(2,4-ジクロロフェニル)プロパン-1-チオールは、有機硫黄化合物の一種であり、分子構造中にチオール基(-SH)とジクロロフェニル基を有する特徴的な化合物です。高い反応性を持つチオール基を利用し、有機合成中間体としての応用が可能で、特に医薬品や農薬の合成において有用です。また、芳香族ジクロロ基の存在により、分子の安定性や疎水性が向上しており、特定の条件下での反応制御にも適しています。この化合物は、官能基の多様性と構造的特徴から、精密化学合成における重要な構築ブロックとしての価値が認められています。

1026905-47-4 structure
商品名:3-(2,4-dichlorophenyl)propane-1-thiol
CAS番号:1026905-47-4
MF:C9H10Cl2S
メガワット:221.146699428558
MDL:MFCD26645335
CID:5156538
PubChem ID:10489153
3-(2,4-dichlorophenyl)propane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-Dichlorophenyl)propane-1-thiol
- .
- 3-(2,4-dichlorophenyl)propane-1-thiol
-
- MDL: MFCD26645335
- インチ: 1S/C9H10Cl2S/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
- InChIKey: KKJBRPDRSXBTAZ-UHFFFAOYSA-N
- ほほえんだ: C1(CCCS)=CC=C(Cl)C=C1Cl
計算された属性
- せいみつぶんしりょう: 219.9880269g/mol
- どういたいしつりょう: 219.9880269g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
3-(2,4-dichlorophenyl)propane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985029-2.5g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-1985029-10.0g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 10g |
$3929.0 | 2023-05-26 | ||
| Enamine | EN300-1985029-0.05g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-1985029-1.0g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 1g |
$914.0 | 2023-05-26 | ||
| Enamine | EN300-1985029-5.0g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 5g |
$2650.0 | 2023-05-26 | ||
| Enamine | EN300-1985029-0.1g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-1985029-5g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 5g |
$2650.0 | 2023-09-16 | ||
| Enamine | EN300-1985029-0.25g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-1985029-10g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 10g |
$3929.0 | 2023-09-16 | ||
| Enamine | EN300-1985029-1g |
3-(2,4-dichlorophenyl)propane-1-thiol |
1026905-47-4 | 1g |
$914.0 | 2023-09-16 |
3-(2,4-dichlorophenyl)propane-1-thiol 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
1026905-47-4 (3-(2,4-dichlorophenyl)propane-1-thiol) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
